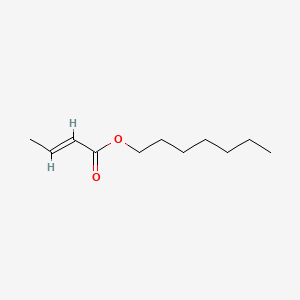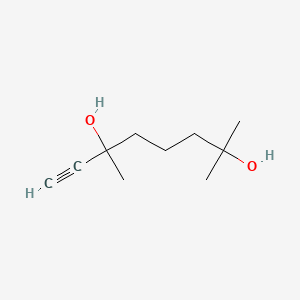
Ammonium, tetramethylenebis(ethyldimethyl-, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, tetramethylenebis(ethyldimethyl-, dibromide) is a quaternary ammonium compound with the molecular formula C12H30N2.2Br. This compound is known for its antimicrobial properties and is used in various applications, including as a disinfectant and in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, tetramethylenebis(ethyldimethyl-, dibromide) typically involves the quaternization of tertiary amines with halocarbons. One common method is the reaction of tetramethylenebis(ethyldimethylamine) with bromine to form the dibromide salt. The reaction is carried out under controlled conditions to ensure the complete quaternization of the amine groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified through recrystallization or other suitable methods to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Ammonium, tetramethylenebis(ethyldimethyl-, dibromide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the quaternary ammonium compound into tertiary amines.
Substitution: The bromide ions can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or other halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can produce different quaternary ammonium salts .
Scientific Research Applications
Ammonium, tetramethylenebis(ethyldimethyl-, dibromide) has a wide range of scientific research applications:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the production of antibacterial coatings and materials
Mechanism of Action
The mechanism of action of ammonium, tetramethylenebis(ethyldimethyl-, dibromide) involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This action is primarily due to the compound’s cationic nature, which allows it to interact with the negatively charged components of the cell membrane .
Comparison with Similar Compounds
Similar Compounds
Tetraethylammonium bromide: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Commonly used in laboratory research and industrial applications
Uniqueness
Ammonium, tetramethylenebis(ethyldimethyl-, dibromide) is unique due to its specific molecular structure, which provides distinct physicochemical properties. Its ability to act as a phase-transfer catalyst and its strong antimicrobial activity make it valuable in various applications .
Properties
CAS No. |
13440-16-9 |
|---|---|
Molecular Formula |
C12H30Br2N2 |
Molecular Weight |
362.19 g/mol |
IUPAC Name |
ethyl-[4-[ethyl(dimethyl)azaniumyl]butyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C12H30N2.2BrH/c1-7-13(3,4)11-9-10-12-14(5,6)8-2;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
VEESEJJVUZVATI-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](C)(C)CCCC[N+](C)(C)CC.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


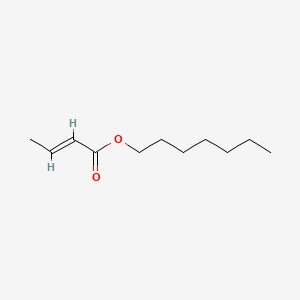
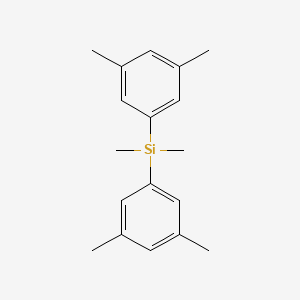
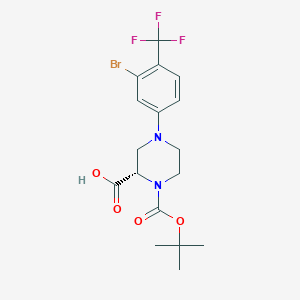
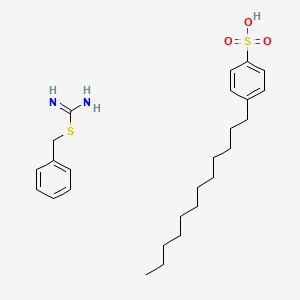




![4-[(5,7-diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid](/img/structure/B13734678.png)

